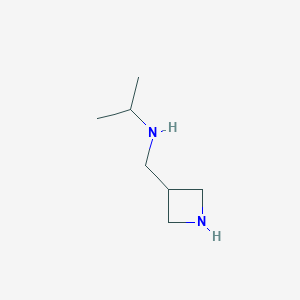

(Azetidin-3-ylmethyl)(propan-2-yl)amine

Description

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-(azetidin-3-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-5-7-3-8-4-7/h6-9H,3-5H2,1-2H3 |

InChI Key |

FUTBUSZZZDEAAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CNC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with amines sharing structural motifs such as heterocyclic rings, alkylamine substituents, or analogous steric profiles.

Structural and Functional Analogues

Table 1: Key Structural and Molecular Features of Comparable Amines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications/Properties |

|---|---|---|---|---|

| (Azetidin-3-ylmethyl)(propan-2-yl)amine | C₈H₁₈N₂ | 142.24 | Azetidine ring (4-membered), isopropylamine | High ring strain; potential CNS activity |

| Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine () | C₁₀H₂₂N₂ | 170.30 | Piperidine ring (6-membered), isopropylamine | Enhanced conformational flexibility |

| (2-Phenylethyl)(propan-2-yl)amine () | C₁₁H₁₇N | 163.26 | Aromatic phenethyl group, isopropylamine | Likely interactions with monoamine receptors |

| 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine () | C₇H₁₃N₃ | 139.20 | Pyrazole ring (5-membered), isopropylamine | Heterocyclic bioactivity (e.g., enzyme inhibition) |

| MiPT (2-(1H-Indol-3-yl)ethyl(propan-2-yl)amine) () | C₁₄H₂₀N₂ | 216.33 | Indole core, isopropylamine | Psychoactive tryptamine analog () |

Key Comparative Analysis

Ring Size and Strain

- Azetidine (4-membered ring) : The azetidine ring in the target compound introduces significant ring strain (~27 kcal/mol), which enhances reactivity and may favor interactions with biological targets requiring rigid, compact structures .

- Pyrazole (5-membered ring): The aromatic pyrazole in 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine () offers planar rigidity and hydrogen-bonding capabilities, differing from azetidine’s non-aromatic strain.

Substituent Effects

- Isopropylamine Group : Common to all compounds, this group increases lipophilicity, enhancing blood-brain barrier penetration (e.g., MiPT’s CNS activity in ).

- Aromatic vs. Alicyclic Moieties : The phenethyl group in (2-phenylethyl)(propan-2-yl)amine () and indole in MiPT enable π-π stacking with receptors, while azetidine’s alicyclic nature may favor hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.